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Compound Name: JCP174
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For Researchers, Scientists, and Drug Development Professionals

Introduction

JCP174 is a potent, mechanism-based irreversible inhibitor of serine hydrolases, belonging to
the 3-alkoxy-7-amino-4-chloroisocoumarin class of compounds. Its discovery originated from a
forward chemical genetic screen designed to identify compounds that could block the host-cell
invasion by the parasite Toxoplasma gondii. Unexpectedly, this screen revealed that JCP174
and structurally similar compounds enhanced, rather than inhibited, this process. This
paradoxical effect led to the identification of its key molecular targets and established JCP174
as a valuable chemical probe for studying protein palmitoylation and the broader functions of
serine hydrolases.

This technical guide provides a comprehensive overview of the discovery, mechanism of
action, synthesis, and experimental applications of JCP174.

Chemical and Physical Properties

JCP174, also known by its chemical name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one,
is a crystalline solid. Its fundamental properties are summarized below.
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Property Value

CAS Number 126062-19-9

Molecular Formula C12H12CINO3

Molecular Weight 253.7 g/mol

Appearance Crystalline Solid[1]

Purity >98%[1]

Synonyms 7-amino-4-chloro-3-Propoxyisocoumarin[1][2]
Discovery

JCP174 was identified from a focused library of substituted chloroisocoumarins in a forward
chemical genetic screen. The primary goal of this screen was to discover small molecules that
could inhibit the invasion of host cells by Toxoplasma gondii tachyzoites. The screen
unexpectedly identified several chloroisocoumarins, including JCP174, that enhanced parasite
invasion. This led to further investigation into its mechanism of action and the identification of
its molecular target responsible for this phenotype, the previously uncharacterized thioesterase
TgPPT1 in T. gondii.

Mechanism of Action

JCP174 functions as a mechanism-based irreversible inhibitor, also known as a suicide
inhibitor, specifically targeting the active site serine residue of certain hydrolases. The inhibitory
process is a "double-hit" covalent mechanism:

» Acylation: The catalytic serine hydroxyl of the target enzyme performs a nucleophilic attack
on the electrophilic carbonyl of the isocoumarin's lactone ring. This opens the ring and forms
a stable acyl-enzyme intermediate.

e Unmasking and Second Hit: This initial reaction unmasks a reactive a-chloro carbonyl group.
A subsequent reaction, potentially involving the elimination of the chlorine atom, leads to a
secondary covalent modification that results in the irreversible inactivation of the enzyme.
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The potency of JCP174 is time-dependent, a characteristic feature of irreversible covalent
inhibitors, with its inhibitory effect increasing with longer pre-incubation times with the target
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Figure 1: "Double-Hit" Irreversible Inhibition Mechanism of JCP174.

Target Profile and Inhibitory Activity

JCP174 exhibits potent inhibitory activity against several serine hydrolases, most notably acyl-
protein thioesterases (APTSs) involved in the regulation of protein S-palmitoylation. Its primary
targets include:

e Human Acyl-Protein Thioesterase 1 (HSAPT1)

* Human Acyl-Protein Thioesterase 2 (HSAPT2)
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o Toxoplasma gondii Palmitoyl-Protein Thioesterase 1 (TgPPT1)[4]

e Human Leukocyte Elastase (HLE)[4]

The inhibitory potency of JCP174 and its derivatives has been quantified against several of
these targets.

Inhibition Rate

Compound Target Enzyme ICs0 (M) (Kobs/[i])
JCP174 HSAPT1 1.7[4] Not Specified
HsSAPT2 0.75[4] Not Specified
TgPPT1 1.32[4] Not Specified
Human Leukocyte N
Elastase Not Specified 54,000 M~1s71[4]
JCP174-alk HsSAPT1 0.925[3][5] Not Specified
HsSAPT2 0.498]3][5] Not Specified
JCP174-BT HsSAPT1 3.0[3][5] Not Specified
HSAPT2 1.8[3][5] Not Specified

Synthesis

While a specific, detailed publication for the synthesis of JCP174 is not readily available, its
structure as a 3-alkoxy-7-amino-4-chloroisocoumarin indicates that its synthesis follows
established routes for this class of compounds.[4] The general approach involves the synthesis
of a substituted homophthalic acid precursor, followed by cyclization and functional group
manipulation.

A plausible synthetic pathway starts from 4-nitrohomophthalic acid, which can be converted to
the corresponding anhydride. Reaction with an alcohol (in this case, propanol) would yield a
monoester, which is then treated with a chlorinating agent like phosphorus pentachloride or
thionyl chloride to form the 3-alkoxy-4-chloroisocoumarin ring system. The final step involves
the reduction of the nitro group at the 7-position to an amine.
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Synthesis of JCP174 Derivatives

JCP174 has been modified to create powerful chemical biology tools, such as activity-based
probes (ABPS).

¢ JCP174-alk (Alkynylated Probe): An alkyne functional group is introduced to the JCP174
scaffold. This modification allows for "click chemistry" reactions, enabling the attachment of
reporter tags like biotin or fluorophores after the probe has labeled its protein target.[3][6]
The introduction of the alkyne did not significantly compromise inhibitory potency.[3]

e JCP174-BT (Fluorescent Probe): This probe is synthesized via a one-step click reaction
between JCP174-alk and an azide-BODIPY TMR fluorophore.[3][5] JCP174-BT is a cell-
permeable, fluorescent ABP used for direct visualization and profiling of APT activity in vitro
and in intact cells.[3][4]
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Figure 2: Synthesis workflow for JCP174-based activity probes.

Experimental Protocols
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JCP174 and its derivatives are utilized in a variety of assays to probe enzyme activity. Below
are methodologies for key experiments.

4-NPO Esterase Activity Assay

This biochemical assay is used to screen for inhibitors and determine ICso values for purified
enzymes like HSAPT1 and HSAPT?2.

e Principle: The assay measures the hydrolysis of the substrate 4-nitrophenyl octanoate (4-
NPO) to the chromogenic product 4-nitrophenolate, which can be detected by absorbance
spectroscopy at 401-405 nm.

e Reagents:

[¢]

Purified recombinant HSAPT1 or HSAPT2 enzyme.

[e]

Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o

4-nitrophenyl octanoate (4-NPO) substrate.

JCP174 or other test inhibitors dissolved in DMSO.

[¢]

e Procedure:
1. Add purified enzyme to a 96-well plate containing assay buffer.
2. Add serial dilutions of the inhibitor (e.g., JCP174) or DMSO as a control.

3. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes to 6
hours) at 37°C.[3]

4. Initiate the reaction by adding the 4-NPO substrate.
5. Measure the increase in absorbance at 401 nm over time using a plate reader.

6. Calculate the residual enzyme activity relative to the DMSO control and plot dose-
response curves to determine ICso values.
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Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify and profile the active enzyme
targets of JCP174 within complex proteomes (e.g., cell lysates or intact cells).

e Principle: An activity-based probe (e.g., JCP174-alk or JCP174-BT) covalently labels the
active site of target enzymes. Labeled proteins are then detected either by direct
fluorescence (for JCP174-BT) or, following click-chemistry conjugation to a reporter tag, by
fluorescence or affinity purification for mass spectrometry.

e General Workflow (using JCP174-alk and TOP-ABPP):

1. Proteome Treatment: Incubate the biological sample (e.g., cell lysate) with JCP174-alk for
a specified time (e.g., 60 minutes) at 37°C.[6] For competition experiments, pre-incubate
the proteome with an excess of a competitor (like JCP174) before adding the probe.

2. Click Chemistry: Add a reporter tag, such as an azide-biotin conjugate, along with
copper(l) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to
catalyze the cycloaddition reaction.

3. Enrichment: Capture the biotinylated proteins using streptavidin-coated beads.

4. Digestion: Wash the beads extensively to remove non-specifically bound proteins, then
digest the captured proteins on-bead with trypsin.

5. Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify
the proteins that were covalently labeled by JCP174-alk.

Cell Lysate or
Intact Cells

Covalent Labeling
of Active Enzymes

Click Chemistry

(add Azide-Biotin) LC-MS/MS Analysis

JCP174-alk
(ABP)

Click to download full resolution via product page
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Figure 3: General workflow for Activity-Based Protein Profiling (ABPP).

In-Gel Fluorescence Competition Assay

This method visualizes the direct binding of a fluorescent probe to its targets and can
demonstrate competitive inhibition.

 Principle: A fluorescent probe like JCP174-BT is used to label target proteins. The
fluorescence signal of the labeled protein, resolved by SDS-PAGE, is a measure of probe
binding. Pre-incubation with a non-fluorescent competitor (JCP174) will reduce the signal,
demonstrating target engagement.

e Procedure:

1. Pre-incubate the sample (purified enzyme or cell lysate) with varying concentrations of the
competitor (JCP174) or DMSO control for 60 minutes at 37°C.[3]

2. Add the fluorescent probe JCP174-BT (e.g., at a final concentration of 1 uM) and incubate
for an additional 30 minutes at 37°C.[3]

3. Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
4. Resolve the proteins by SDS-PAGE.

5. Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner (e.g.,
excitation at 543 nm, emission at 569 nm for BODIPY TMR).[3]

6. Assess protein loading by subsequently staining the gel with Coomassie Blue or silver
stain. A decrease in fluorescent signal with increasing competitor concentration indicates
specific target binding.

Conclusion

JCP174 has evolved from an unexpected "enhancer" in a phenotypic screen to a cornerstone
tool for studying serine hydrolase function. Its well-characterized mechanism of irreversible
covalent inhibition and its defined target profile make it an invaluable probe for interrogating the
roles of acyl-protein thioesterases in cellular processes like protein palmitoylation. The
development of derivatized activity-based probes, such as JCP174-alk and JCP174-BT, has
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further expanded its utility, enabling sophisticated proteomic and imaging experiments. This
guide provides the core technical information for researchers to effectively utilize JCP174 and
its analogs in their own investigations into enzyme function and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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